4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine
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Overview
Description
4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine is a heterocyclic compound that features a unique structure combining an oxepine ring with a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable oxepine derivative with a triazole precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxepine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. This compound may act on enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring but differ in the fused ring structure.
1,2,4-Triazole-containing scaffolds: These compounds are widely studied for their pharmacological activities and have structural similarities with the triazole moiety.
Uniqueness
4,6,7,8-Tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine is unique due to its combination of an oxepine ring with a triazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine |
InChI |
InChI=1S/C7H12N4O/c8-3-5-1-2-6-7(4-12-5)10-11-9-6/h5H,1-4,8H2,(H,9,10,11) |
InChI Key |
IYCWIXADMAMYNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NNN=C2COC1CN |
Origin of Product |
United States |
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